5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Descripción
5-(Ethylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with an ethylamino group at position 5, a 4-(piperidine-1-sulfonyl)phenyl group at position 2, and a nitrile group at position 2. The piperidine sulfonyl moiety introduces a bulky, polar substituent that may influence solubility, bioavailability, and receptor interactions. The ethylamino group provides a basic nitrogen for hydrogen bonding, while the nitrile group enhances metabolic stability and electronic properties .
This compound’s synthesis likely involves cyclization reactions similar to those described for related oxazole derivatives. For example, bis-3-oxopropanenitrile intermediates (as in ) react with amines or diazonium salts to form substituted oxazoles or hydrazones .
Propiedades
IUPAC Name |
5-(ethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-2-19-17-15(12-18)20-16(24-17)13-6-8-14(9-7-13)25(22,23)21-10-4-3-5-11-21/h6-9,19H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQAMQCLPUHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylamino group: This step may involve the reaction of an intermediate with ethylamine under controlled temperature and pressure.
Attachment of the piperidin-1-ylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its unique structural features. The oxazole ring and the sulfonamide moiety contribute to its biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has shown that compounds with sulfonamide groups can exhibit significant antibacterial properties. For instance, studies have indicated that modifications in the sulfonamide structure can enhance antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased antibacterial effectiveness .
Anticancer Potential
Compounds containing oxazole rings have been investigated for their anticancer properties. The structural similarity to known anticancer agents suggests that 5-(ethylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile may interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that this compound could inhibit tumor growth in specific cancer cell lines .
Therapeutic Applications
The diverse biological activities of this compound open avenues for its use in several therapeutic areas.
Neurological Disorders
Given the piperidine moiety's known effects on neurotransmitter systems, there is potential for this compound to be explored in the treatment of neurological disorders such as depression and anxiety. The modulation of neurotransmitter levels could provide symptomatic relief in these conditions .
Cardiovascular Applications
The compound's ability to influence vascular smooth muscle cells suggests potential applications in cardiovascular medicine. Studies have indicated that similar compounds can act as antihypertensives by relaxing blood vessels and improving blood flow .
Study on Antimicrobial Efficacy
A study conducted by Subudhi et al. evaluated a series of sulfonamide-based compounds, including derivatives similar to this compound. The results demonstrated enhanced antibacterial activity against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Anticancer Activity Assessment
In another investigation, researchers assessed the cytotoxic effects of oxazole derivatives on various cancer cell lines. Results indicated that specific modifications to the oxazole structure increased potency against breast cancer cells, suggesting a promising direction for further development .
Mecanismo De Acción
The mechanism of action of 5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core heterocycles (e.g., oxazole, pyrazole, benzimidazole) and substituent groups (e.g., sulfonamides, amines, nitriles). Below is a comparative analysis using data inferred from the evidence:
Key Observations:
Core Heterocycles: The oxazole core (target compound) offers a smaller aromatic system compared to benzimidazolone (CGP12177A) or diazaspiro systems (patent compound). This may reduce steric hindrance, favoring interactions with flat binding pockets .
Substituent Effects: The piperidine sulfonyl group in the target compound enhances polarity compared to tert-butylamino (CGP12177A) or trifluoromethyl (patent compound) groups. This could improve aqueous solubility but may limit membrane permeability . The nitrile group in the target compound contrasts with carboxylates (CL316243) or carbamoyls (patent compound).
Q & A
Q. What are the optimal synthetic routes for preparing 5-(ethylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonylation of Piperidine : React piperidine with a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine-1-sulfonyl intermediate .
Oxazole Ring Formation : Use a cyclization reaction between ethyl isocyanoacetate and a carbonyl precursor (e.g., 4-(piperidine-1-sulfonyl)benzaldehyde) in the presence of a base (e.g., KOtBu) to construct the oxazole core .
Ethylamino Substitution : Introduce the ethylamino group via nucleophilic substitution or reductive amination, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
Yield Optimization : Monitor intermediates by TLC/HPLC and employ column chromatography for purification. Catalytic amounts of DMAP or microwave-assisted synthesis may reduce side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- NMR Spectroscopy : Confirm the oxazole ring (C-4 carbonitrile at ~110 ppm in NMR) and sulfonamide group (SO stretch at 1150–1350 cm in FTIR) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] with accurate mass matching theoretical calculations (e.g., m/z 403.12 for CHNOS) .
Q. What solvents and conditions are suitable for dissolving this compound for in vitro assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM) or ethanol (10–20 mM). For biological assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
- Stability : Store lyophilized powder at –20°C. In solution, avoid prolonged exposure to light or high pH (>8.0), as the sulfonamide group may hydrolyze .
Advanced Research Questions
Q. How do electronic properties of the sulfonamide and oxazole moieties influence the compound’s bioactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The sulfonamide group’s electron-withdrawing nature reduces electron density on the oxazole ring, potentially enhancing binding to electrophilic targets (e.g., kinase ATP pockets) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., methyl vs. trifluoromethyl) and compare IC values in enzyme inhibition assays .
Q. What strategies resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization :
- Enzyme Assays : Use recombinant proteins (e.g., kinases) with ATP concentrations adjusted to physiological levels (1–5 mM) .
- Cell-Based Assays : Account for membrane permeability by measuring intracellular compound levels via LC-MS .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and report activity as % inhibition ± SEM across ≥3 independent replicates .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Metabolic Stability :
- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH regeneration system. Monitor parent compound depletion over 60 min via LC-MS/MS. Calculate t using non-compartmental analysis .
- Toxicity Screening :
- Cytotoxicity : Test in HEK293 or HepG2 cells (MTT assay, 24–72 h exposure).
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC >10 µM desirable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
